molecular formula C7H5BrN2O2S B1382974 3-Bromo-4-cyanobenzene-1-sulfonamide CAS No. 1261726-19-5

3-Bromo-4-cyanobenzene-1-sulfonamide

Cat. No.: B1382974
CAS No.: 1261726-19-5
M. Wt: 261.1 g/mol
InChI Key: FIVRFSHMNHNXJG-UHFFFAOYSA-N
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Description

3-Bromo-4-cyanobenzene-1-sulfonamide (CAS 1261726-19-5) is a high-purity chemical compound supplied for research purposes. This molecule features a benzene ring functionalized with bromo, cyano, and sulfonamide groups, making it a versatile and valuable synthetic intermediate in organic and medicinal chemistry . The molecular formula is C 7 H 5 BrN 2 O 2 S and it has a molecular weight of 261.09 g/mol . The sulfonamide functional group is a cornerstone in pharmaceutical development, forming the basis of drugs with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase properties . The presence of both bromo and cyano substituents on the aromatic ring offers multiple vectors for further chemical modification via metal-catalyzed cross-coupling reactions and nucleophilic additions, allowing researchers to create diverse compound libraries for screening . While early sulfonamide drugs were primarily antibacterial, modern non-antibiotic sulfonamides have been developed for treating conditions like inflammation and glaucoma, and they are generally associated with a lower risk of allergic reactions . This compound serves as a crucial building block in the synthesis of more complex molecules for investigating new biological targets and modes of action, such as in the development of novel leucyl-tRNA synthetase inhibitors . Please Note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-bromo-4-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVRFSHMNHNXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of 4-Cyanobenzene Derivatives

One prominent method involves the electrophilic aromatic substitution of a suitably substituted benzene derivative, such as 4-cyanobenzenesulfonyl chloride, with bromine. This process typically proceeds under controlled conditions to selectively introduce the bromine atom at the desired position.

Reaction Scheme:

4-Cyanobenzenesulfonyl chloride + Br₂ → 3-Bromo-4-cyanobenzene-1-sulfonyl chloride

Reaction Conditions:

  • Solvent: Dichloromethane or chloroform
  • Catalyst: Iron(III) bromide or other Lewis acids
  • Temperature: 0–25°C
  • Reaction time: 2–4 hours

Notes:

  • The reaction's regioselectivity is influenced by the electron-withdrawing nitrile group, which directs electrophilic substitution to the ortho and para positions.
  • Purification typically involves recrystallization or column chromatography to achieve high purity (>95%).

Chlorosulfonation Followed by Nucleophilic Substitution

Another route involves initial chlorosulfonation of a brominated precursor, followed by conversion to the sulfonamide:

Step 1: Chlorosulfonation of 4-bromobenzonitrile:

4-Bromobenzonitrile + chlorosulfonic acid → 3-Bromo-4-cyanobenzenesulfonyl chloride

Step 2: Conversion to sulfonamide:

3-Bromo-4-cyanobenzenesulfonyl chloride + ammonia or primary amines → sulfonamide

Reaction Conditions:

  • Chlorosulfonation: Reflux in chlorosulfonic acid, inert atmosphere
  • Sulfonamide formation: Reaction with ammonia or amines in polar solvents like ethanol or acetonitrile, at room temperature or mild heating

Advantages:

  • High yield and regioselectivity
  • Suitable for scale-up in industrial settings

Multi-step Synthesis via Cyanation and Sulfonation

A more complex approach involves cyanation of a brominated precursor, followed by sulfonation:

Step 1: Bromination of benzene:

Benzene + Br₂ (with FeBr₃ catalyst) → Bromobenzene

Step 2: Nitrile formation:

Bromobenzene + CuCN or via Sandmeyer reaction → 4-Bromobenzonitrile

Step 3: Sulfonation:

4-Bromobenzonitrile + chlorosulfonic acid → 3-Bromo-4-cyanobenzenesulfonyl chloride

Step 4: Conversion to sulfonamide:

Sulfonyl chloride + ammonia → sulfonamide

Notes:

  • Each step requires purification and characterization.
  • Reaction conditions are optimized to prevent over- or under-substitution.

Reaction Conditions and Optimization Data

Method Reagents Solvent Catalyst Temperature Yield (%) Remarks
Direct Bromination Br₂, FeBr₃ CH₂Cl₂ Yes 0–25°C 70–85 Regioselectivity influenced by nitrile group
Chlorosulfonation Chlorosulfonic acid - - Reflux 80–90 Requires careful control to avoid poly-sulfonation
Cyanation (Sandmeyer) CuCN, HCl Ethanol - Reflux 60–75 Multi-step process, needs purification
Nucleophilic Substitution NH₃ or amines Polar solvents - Room temp 85–95 High selectivity for sulfonamide formation

Analytical Validation and Purity Enhancement

Technique Purpose Key Features
NMR (¹H, ¹³C) Structural confirmation Aromatic signals, nitrile, sulfonamide NH₂
IR Spectroscopy Functional groups S=O stretch (~1370 cm⁻¹), C≡N (~2240 cm⁻¹)
Mass Spectrometry Molecular weight verification Molecular ion peaks consistent with expected mass

Summary Table of Preparation Methods

Method Advantages Limitations Typical Yield Suitability
Direct Bromination Simple, scalable Regioselectivity challenges 70–85% Industrial scale synthesis
Chlorosulfonation + Nucleophilic Substitution High regioselectivity Multi-step, requires purification 80–90% Laboratory and industrial
Cyanation + Sulfonation Versatile, precise Longer synthesis time 60–75% Research and development

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyanobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Electrophilic Aromatic Substitution: The cyano and sulfonamide groups can direct electrophilic substitution reactions to specific positions on the benzene ring.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides or thiols.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Bromo-4-cyanobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyanobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cyano group can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below compares 3-Bromo-4-cyanobenzene-1-sulfonamide with key analogs from the evidence, highlighting substituent diversity and functional implications:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties Applications
This compound N/A C₇H₄BrN₂O₂S ~277.1 -SO₂NH₂ (1), -Br (3), -CN (4) High reactivity at cyano site; bromine enables cross-coupling Pharmaceutical intermediate synthesis
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide 721908-30-1 C₁₃H₁₂BrClN₂O₃S 391.67 -SO₂NH-(3-bromo-4-methoxyphenyl), -NH₂ (3), -Cl (4) Electron-donating methoxy group increases lipophilicity; halogenated sites API intermediate
4-Amino-6-Bromo-1,3-Benzenedisulfonamide 1020-32-2 C₆H₈BrN₃O₄S₂ 330.18 Two -SO₂NH₂ (1,3), -NH₂ (4), -Br (6) High polarity and water solubility due to dual sulfonamides Potential diuretic agent
3-amino-N-(3-bromophenyl)-4-chlorobenzene-1-sulfonamide N/A C₁₂H₁₀BrClN₂O₂S 361.64 -SO₂NH-(3-bromophenyl), -NH₂ (3), -Cl (4) Lipophilic halogenated structure; limited solubility in aqueous media Research chemical

Key Structural and Functional Differences

Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitutions to specific positions. In contrast, analogs with amino (e.g., ) or methoxy groups () exhibit electron-donating effects, altering reaction pathways. Halogen Diversity: Bromine is common across all compounds, but the presence of chlorine () introduces additional steric and electronic challenges in synthetic modifications.

Solubility and Polarity: The disulfonamide analog () exhibits higher polarity and water solubility due to dual -SO₂NH₂ groups, whereas the target compound and mono-sulfonamide analogs () are more lipophilic, favoring organic solvents.

Pharmacological Potential: Disulfonamides () are historically associated with diuretic or carbonic anhydrase inhibitory activity. The target compound’s cyano group may confer unique binding interactions in enzyme inhibition or receptor modulation, though this requires experimental validation.

Biological Activity

3-Bromo-4-cyanobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

  • Bromine (Br) : A halogen that can influence the compound's reactivity.
  • Cyano (CN) : A nitrile group that can participate in various interactions with biomolecules.
  • Sulfonamide (SO2NH2) : A functional group known for its ability to form hydrogen bonds with amino acids in proteins.

The biological activity of this compound primarily arises from its interactions with proteins and enzymes. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This mechanism is particularly relevant in the context of drug design for conditions such as bacterial infections and cancer.
  • Protein-Ligand Interactions : The compound may stabilize binding through π-π stacking interactions with aromatic residues, enhancing its inhibitory effects on target proteins .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description IC50 Values
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.Varies by target enzyme
Antiviral ActivityInvestigated for inhibition of SARS-CoV-2 nsp14 methyltransferase.IC50 = 30 nM for some derivatives
Antimicrobial PropertiesPotential use against bacterial infections due to sulfonamide's historical use in antibiotics.Not specified
Anticancer ActivityExplored as a building block for drug candidates targeting cancer cells.Not specified

Case Studies and Research Findings

  • Inhibition of SARS-CoV-2 nsp14 :
    • Recent studies have shown that derivatives of this compound exhibit potent inhibition against the SARS-CoV-2 nsp14 methyltransferase, which is critical for viral RNA stability. The best-performing derivative achieved an IC50 value of 30 nM, indicating strong potential as an antiviral agent .
  • Antimicrobial Mechanism :
    • The sulfonamide moiety has been extensively studied for its antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that compounds like this compound can inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
  • Cancer Therapeutics :
    • Investigations into the compound's role as a precursor for anticancer drugs have revealed promising results. Its ability to modify biomolecules through sulfonylation reactions enhances the development of targeted therapies against various cancer types .

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-4-cyanobenzene-1-sulfonamide, and how can regioselectivity be controlled?

Methodological Answer:
The synthesis typically involves sulfonylation of a brominated aromatic precursor. A plausible route starts with 3-bromo-4-cyanobenzene, where sulfonation is achieved using chlorosulfonic acid under controlled temperatures (0–5°C). The intermediate sulfonyl chloride is then treated with ammonia or ammonium hydroxide to yield the sulfonamide. Regioselectivity is ensured by steric and electronic effects: the bromine atom deactivates the ring, directing sulfonation to the para position relative to the nitrile group. Purity can be verified via HPLC (>95% by GC or HPLC, as seen in related brominated sulfonamides) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR : Confirm substitution pattern using 1H^1H- and 13C^{13}C-NMR. The deshielded sulfonamide protons (~7.5–8.5 ppm) and nitrile carbon (~115 ppm) are key markers.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS, expected [M+H]+^+ at m/z 275).
  • HPLC/GC : Assess purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key parameters include bond angles between sulfonamide S=O groups and the aromatic plane, which typically deviate by 5–10°. For example, in related brominated sulfonamides, the sulfonyl group adopts a near-perpendicular orientation to the benzene ring . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Advanced: What strategies optimize this compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Perform accelerated stability studies:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for sulfonamides).
  • pH Stability : Incubate in buffered solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy. Sulfonamides are typically stable in acidic conditions but hydrolyze under strong alkaline conditions.
  • Light Sensitivity : Conduct photostability tests (ICH Q1B guidelines) using UV/visible light exposure .

Advanced: How can contradictory bioactivity data in enzyme inhibition assays be resolved?

Methodological Answer:
Address discrepancies through:

  • Dose-Response Curves : Ensure IC50_{50} values are derived from ≥3 independent experiments.
  • Enzyme Source Variability : Compare results using recombinant vs. native enzymes.
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for batch effects. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:
Use molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS):

  • Docking : Screen against sulfonamide-binding pockets (e.g., carbonic anhydrase). The nitrile group may act as a hydrogen-bond acceptor.
  • Free Energy Calculations : Apply MM/PBSA to estimate binding energies.
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity, leveraging the compound’s logP (~2.5) and topological polar surface area (~90 Ų) .

Advanced: How can competing reaction pathways (e.g., nitrile vs. sulfonamide reactivity) be managed in derivatization?

Methodological Answer:

  • Protecting Groups : Temporarily protect the sulfonamide with tert-butyloxycarbonyl (Boc) to prioritize nitrile reactions (e.g., hydrolysis to carboxylic acid).
  • Catalytic Conditions : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for selective bromine substitution while preserving the sulfonamide and nitrile groups.
  • Kinetic Monitoring : Track reaction progress via in-situ IR spectroscopy to detect intermediate formation .

Basic: What purification techniques are effective for removing halogenated by-products?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients. Brominated impurities often elute earlier due to lower polarity.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC Prep : Employ reverse-phase preparative HPLC for high-purity isolation (>99%) .

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